molecular formula C9H12F2N4O B2441406 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine CAS No. 2226034-20-2

1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B2441406
CAS No.: 2226034-20-2
M. Wt: 230.219
InChI Key: RIQANDDWLKZHJM-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a difluoromethyl group, making it a valuable building block for the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-2-(difluoromethyl)pyrazole with pyrrolidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular frameworks .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the difluoromethyl group enhances the compound’s metabolic stability and bioavailability.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(difluoromethyl)pyrazole
  • 5-Amino-1-(4-fluorophenyl)pyrazole
  • 5-Amino-3-(trifluoromethyl)pyrazole

Uniqueness

Compared to similar compounds, 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine stands out due to its unique combination of functional groups. The presence of both the difluoromethyl and pyrrolidinyl groups enhances its reactivity and potential for diverse applications. Additionally, its structural features contribute to its stability and bioavailability, making it a promising candidate for various scientific and industrial applications.

Properties

IUPAC Name

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N4O/c10-9(11)15-6(5-7(12)13-15)8(16)14-3-1-2-4-14/h5,9H,1-4H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQANDDWLKZHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NN2C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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